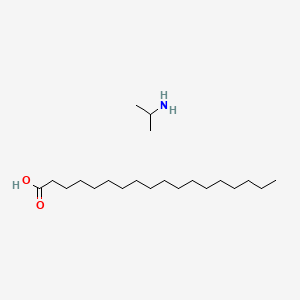

Isopropylamine stearate

Description

Historical Trajectory and Evolution of Research on Amine-Based Fatty Acid Salts

The investigation into amine-based fatty acid salts is part of a larger historical progression in the study of fatty acids and their derivatives. Initially, research focused on the basic synthesis and characterization of these salts. Fatty acids, derived from natural fats and oils, are reacted with various amines to produce salts with a range of physical and chemical properties. evonik.com This process involves a neutralization reaction between the carboxylic acid group of the fatty acid and the amino group of the amine.

The evolution of this research field has been significantly influenced by advancements in analytical techniques. Early studies relied on fundamental physical measurements and simple chemical tests. However, the advent of more sophisticated methods like Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy has enabled precise structural confirmation and purity assessment of these compounds.

A significant area of development has been the exploration of novel applications for these salts. Research has demonstrated their utility as surfactants, emulsifiers, corrosion inhibitors, and flotation agents. evonik.com The specific properties of an amine-based fatty acid salt are determined by the chain length of the fatty acid and the structure of the amine. For instance, studies on various higher amine salts of carboxylic acids have revealed their potential as antimicrobial agents. nih.govasm.org

Interdisciplinary Significance in Chemical Science and Engineering

The significance of amine-based fatty acid salts, including by extension isopropylamine (B41738) stearate (B1226849), spans multiple disciplines within chemical science and engineering. Their amphiphilic nature, possessing both a hydrophobic fatty acid tail and a hydrophilic amine head, makes them valuable in a wide array of applications.

In chemical science , these compounds are of interest for their self-assembly properties and their role in the synthesis of more complex molecules. They can be used as precursors for the formation of fatty acid amides, which have applications in materials science and as industrial additives. taylorandfrancis.com The study of their synthesis, including enzymatic pathways, is an active area of research aimed at developing more sustainable and efficient production methods.

In the field of chemical engineering , amine-based fatty acid salts are utilized for their functional properties. They are employed as:

Surfactants: In detergents and cleaning products, where they help to emulsify and remove oils and grease. evonik.com

Lubricants and Additives: In industrial applications, they can reduce friction and wear. rawsource.com Some amine salts of fatty acids are used as lubricity additives in fuels. taylorandfrancis.com

Corrosion Inhibitors: They can form a protective layer on metal surfaces, preventing corrosion. evonik.com

Emulsifiers: In the production of cosmetics, pharmaceuticals, and food products. atamanchemicals.com

The versatility of this class of compounds ensures their continued importance in both academic research and industrial applications.

Detailed Research Findings

While specific research on isopropylamine stearate is limited, its properties and potential applications can be inferred from the extensive research on its constituent molecules, stearic acid and isopropylamine, as well as on closely related fatty acid salts.

The synthesis of this compound would typically involve the direct reaction of stearic acid with isopropylamine. atamanchemicals.com Another potential method is the reaction of an ester of stearic acid, such as isopropyl stearate, with an amine.

Table 1: Properties of Constituent Compounds

| Compound | Chemical Formula | Molar Mass ( g/mol ) | Key Properties |

| Stearic Acid | C₁₈H₃₆O₂ | 284.48 | Solid at room temperature, waxy, long-chain saturated fatty acid. |

| Isopropylamine | (CH₃)₂CHNH₂ | 59.11 | Colorless, volatile liquid with an ammonia-like odor. Miscible with water and many organic solvents. quimidroga.com |

The resulting this compound would be an ammonium (B1175870) salt. The properties of such salts are influenced by the nature of both the fatty acid and the amine.

Table 2: Inferred Properties of this compound

| Property | Inferred Characteristic | Basis of Inference |

| Physical State | Likely a waxy solid at room temperature. | Based on the properties of stearic acid and other long-chain fatty acid salts. |

| Solubility | Expected to have low solubility in water and higher solubility in organic solvents. | The long hydrocarbon tail of stearic acid imparts hydrophobic character. |

| Functionality | Potential as an emulsifier, surfactant, and lubricant. | Based on the known applications of similar amine-based fatty acid salts. evonik.comatamanchemicals.com |

The absence of direct studies on this compound points to a need for further research, particularly in the areas of spectral characterization (FTIR/Raman analysis) to confirm its structure and detailed studies to evaluate its specific functional applications. vulcanchem.com

Properties

CAS No. |

67873-97-6 |

|---|---|

Molecular Formula |

C21H45NO2 |

Molecular Weight |

343.6 g/mol |

IUPAC Name |

octadecanoic acid;propan-2-amine |

InChI |

InChI=1S/C18H36O2.C3H9N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-3(2)4/h2-17H2,1H3,(H,19,20);3H,4H2,1-2H3 |

InChI Key |

GXKKNBAVCHWMEL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)O.CC(C)N |

Origin of Product |

United States |

Synthetic Routes and Mechanistic Investigations of Isopropylamine Stearate

Advanced Synthetic Methodologies for Isopropylamine (B41738) Stearate (B1226849)

The formation of isopropylamine stearate can be achieved primarily through direct amidation or esterification followed by amidation, with each route offering distinct advantages and challenges.

Esterification and Amidation Pathways

The most direct route to N-isopropylstearamide, the amide isomer of this compound, is the direct condensation reaction between stearic acid and isopropylamine. This reaction typically proceeds at elevated temperatures to overcome the activation energy and drive off the water molecule formed as a byproduct. The initial step often involves the formation of an ammonium-carboxylate salt at lower temperatures, which then dehydrates at higher temperatures to form the amide bond. Thermal reactions of stearic acid with aminoalcohols have shown that salt formation and subsequent stearoylation of the amino-nitrogen occur sequentially at increasing temperatures rsc.orgconsensus.app.

Alternatively, an esterification pathway can be employed. In this multi-step approach, stearic acid is first esterified with a suitable alcohol, such as methanol (B129727) or ethanol, to form methyl stearate or ethyl stearate. The resulting ester is then subjected to aminolysis with isopropylamine to yield N-isopropylstearamide. This pathway can sometimes offer better control over the reaction and may proceed under milder conditions compared to direct amidation researchgate.net.

The direct amidation reaction can be represented as: CH₃(CH₂)₁₆COOH + (CH₃)₂CHNH₂ ⇌ CH₃(CH₂)₁₆CONHCH(CH₃)₂ + H₂O

The synthesis of fatty acid amides from vegetable oils and primary alkyl amines has been successfully demonstrated, indicating the feasibility of these pathways for producing compounds like this compound acs.org.

Catalytic Approaches in this compound Synthesis

To enhance reaction rates and improve yields, various catalytic systems can be employed in the synthesis of this compound. For direct amidation, both acid and base catalysts can be utilized. Acid catalysts, such as sulfuric acid, can protonate the carbonyl oxygen of stearic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by isopropylamine ijirset.com. However, the use of strong mineral acids can lead to corrosion and waste generation issues.

Enzymatic catalysis offers a milder and more selective alternative. Lipases, for instance, have been effectively used in the synthesis of various fatty acid amides biorxiv.orgresearchgate.net. These biocatalysts can operate under ambient conditions and often exhibit high substrate specificity, minimizing the formation of byproducts. The use of immobilized enzymes further simplifies catalyst recovery and reuse, aligning with the principles of green chemistry nih.gov. For example, immobilized Candida rugosa lipase (B570770) has been shown to efficiently catalyze the synthesis of fatty acid amides from fatty acid methyl esters researchgate.net.

In the context of the aminolysis of stearate esters, metal catalysts can also be employed. While direct catalytic amidations from esters are an active area of research, various transition metal complexes have shown promise in facilitating this transformation mdpi.com.

Green Chemistry Principles in this compound Production

The production of this compound can be made more environmentally benign by adhering to the principles of green chemistry. A key aspect is the use of renewable feedstocks. Stearic acid is readily available from natural fats and oils, and there is growing interest in producing isopropylamine from renewable sources.

Solvent selection is another critical factor. Ideally, the reaction should be conducted under solvent-free conditions to reduce waste and energy consumption associated with solvent recovery. The enzymatic synthesis of fatty acid amides has been successfully carried out in environmentally benign solvents like acetone (B3395972) or even under solvent-free conditions biorxiv.org.

Reaction Kinetics and Thermodynamic Analyses in this compound Formation

The formation of this compound via amidation is a reversible reaction, and its rate is influenced by several factors including temperature, catalyst concentration, and the molar ratio of reactants nih.gov. Kinetic studies of the amidation of fatty acids with amines have shown that the reaction often follows second-order kinetics, being first order with respect to both the fatty acid and the amine ijirset.com.

The reaction equilibrium can be shifted towards the product side by removing the water byproduct, for instance, through azeotropic distillation or by using a vacuum nih.govacs.org. The equilibrium constant (Keq) for the amidation reaction is temperature-dependent. Thermodynamic analysis reveals that the amidation of fatty acids is typically an exothermic process, although the enthalpy of reaction can vary depending on the specific reactants and reaction conditions acs.org. The Gibbs free energy change (ΔG) for the reaction is negative under conditions that favor amide formation.

Derivatization Strategies for this compound and Related Compounds

Derivatization of this compound can be targeted at either the fatty acid chain or the isopropylamine moiety to modify its physicochemical properties and introduce new functionalities.

The long alkyl chain of the stearate portion can be a site for various chemical modifications. For instance, functional groups can be introduced along the chain, although this often requires starting from a functionalized fatty acid precursor.

The secondary amide nitrogen in N-isopropylstearamide offers a reactive site for further chemical transformations. N-alkylation or N-acylation can be performed to introduce additional alkyl or acyl groups, respectively. These modifications can significantly alter the polarity, solubility, and surfactant properties of the molecule. Fatty amines and their derivatives are precursors to a wide range of commercially important compounds, including quaternary ammonium (B1175870) salts, which are used as fabric softeners and phase transfer catalysts wikipedia.org.

Advanced Structural Elucidation and Spectroscopic Characterization of Isopropylamine Stearate

Spectroscopic Techniques for Isopropylamine (B41738) Stearate (B1226849) Structural Analysis

Spectroscopy is a fundamental tool for probing the molecular structure of Isopropylamine Stearate by examining the interaction of the molecule with electromagnetic radiation.

High-Resolution NMR spectroscopy is a powerful technique for determining the precise atomic connectivity within a molecule. nih.gov For this compound, ¹H and ¹³C NMR spectra would provide unambiguous evidence for the presence of both the isopropylammonium cation and the stearate anion.

The ¹H NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the compound. The isopropylamine portion would feature a septet for the single CH proton, split by the six protons of the two equivalent methyl groups, which would appear as a doublet. docbrown.info The NH₂ protons of the amine become NH₃⁺ in the salt, and their signal may be a broad singlet. The long alkyl chain of the stearate component would produce a characteristic triplet for the terminal methyl group (C-18), a multiplet for the methylene (B1212753) group adjacent to the carboxylate (C-2), and a large, overlapping multiplet for the remaining methylene groups (C-4 to C-17). docbrown.info

The ¹³C NMR spectrum would complement this data, showing a unique signal for each carbon atom in a distinct chemical environment.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Use the interactive buttons to view predicted data for each component.

Isopropylammonium Cation

| Proton Group | Predicted Chemical Shift (ppm) | Splitting Pattern |

|---|---|---|

| (CH₃)₂CH- | ~3.0-3.2 | Septet |

| (CH₃)₂CH- | ~1.2-1.4 | Doublet |

| -NH₃⁺ | Variable, broad | Singlet |

Stearate Anion

| Proton Group | Predicted Chemical Shift (ppm) | Splitting Pattern |

|---|---|---|

| -CH₃ (C-18) | ~0.8-0.9 | Triplet |

| -CH₂COO⁻ (C-2) | ~2.1-2.3 | Triplet |

| -(CH₂)₁₄- (C-4 to C-17) | ~1.2-1.6 | Multiplet |

| -CH₂CH₂COO⁻ (C-3) | ~1.6-1.7 | Multiplet |

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. nih.govmdpi.com These two techniques are complementary, as some molecular vibrations may be active in one technique but not the other.

For this compound, FTIR and Raman spectra would be dominated by vibrations of the alkyl chain, the carboxylate group, and the ammonium (B1175870) group. The formation of the salt is confirmed by the disappearance of the carboxylic acid C=O stretching band (around 1700 cm⁻¹) from stearic acid and the appearance of strong asymmetric and symmetric stretching bands for the carboxylate group (COO⁻). researchgate.net Additionally, the N-H stretching and bending modes of the isopropylammonium cation would be prominent.

Table 2: Key Vibrational Band Assignments for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique | Description |

|---|---|---|---|

| N-H Stretch | 3000-3300 | FTIR, Raman | Stretching of the ammonium group protons. |

| C-H Stretch (Alkyl) | 2850-2960 | FTIR, Raman | Asymmetric and symmetric stretching of CH₂ and CH₃ groups in the stearate and isopropyl moieties. mdpi.com |

| COO⁻ Asymmetric Stretch | 1550-1610 | FTIR | Asymmetric stretching of the carboxylate anion. researchgate.net |

| N-H Bend | 1500-1600 | FTIR | Bending vibration of the ammonium group. |

| COO⁻ Symmetric Stretch | 1400-1450 | FTIR | Symmetric stretching of the carboxylate anion. |

| CH₂ Scissoring/Bending | 1460-1475 | FTIR, Raman | Bending vibrations of the methylene groups in the long alkyl chain. nih.gov |

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. researchgate.net For a salt like this compound, electrospray ionization (ESI) would be a suitable technique. The resulting spectrum would likely show ions corresponding to the protonated isopropylamine molecule and the deprotonated stearic acid molecule.

The fragmentation patterns of the individual components can be analyzed to confirm their structures. Isopropylamine (molecular weight 59.11) typically shows a base peak at m/z 44, corresponding to the loss of a methyl group. chemicalbook.comdocbrown.info Stearic acid (molecular weight 284.48) in negative ion mode would show a prominent ion for the deprotonated molecule [M-H]⁻ at m/z 283.4.

Table 3: Expected Mass Spectrometry Data for this compound Components

| Component | Ionization Mode | Parent Ion (m/z) | Major Fragment Ions (m/z) | Fragment Identity |

|---|---|---|---|---|

| Isopropylamine | Positive | 59 ([C₃H₉N+H]⁺) | 44 | [C₂H₆N]⁺ |

Diffraction and Scattering Techniques for this compound Crystal and Amorphous Structures

While spectroscopy reveals molecular-level details, diffraction and scattering techniques are essential for understanding the long-range order and arrangement of molecules in the solid state.

X-ray Diffraction (XRD) is the primary technique for determining the crystalline structure of materials. mdpi.comnih.gov For this compound, XRD patterns would reveal whether the material is crystalline or amorphous. If crystalline, the positions and intensities of the diffraction peaks can be used to determine the unit cell parameters and the packing arrangement of the ions in the crystal lattice. Stearates are known to form lamellar (layered) structures, and XRD is highly effective at measuring the d-spacing, or the distance between these layers. researchgate.net

Small-Angle X-ray Scattering (SAXS) provides structural information on a larger length scale, typically from 1 to 100 nm. wikipedia.orgmalvernpanalytical.com This makes it ideal for characterizing nanoscale structures such as micelles or other aggregates that this compound might form in solution or in a semi-solid state. The scattering data can provide information on the size, shape, and distribution of these larger structures. mdpi.com

Neutron scattering is a powerful, though less common, technique for studying the structure and dynamics of materials. researchgate.net A key advantage of neutron scattering is its high sensitivity to hydrogen atoms, which are often difficult to locate precisely using X-rays.

In the context of this compound, inelastic neutron scattering could provide detailed information on the vibrational and rotational motions of the isopropylammonium cation and the conformational dynamics of the long stearate alkyl chain. aps.org By using deuterium (B1214612) labeling (replacing hydrogen with its isotope, deuterium), it would be possible to selectively highlight different parts of the molecule, offering unique insights into the intermolecular interactions between the cationic and anionic components of the salt.

Advanced Microscopy for this compound Morphology

The morphological characteristics of this compound, including its crystal structure, particle shape, and surface topography, can be elucidated through advanced microscopy techniques. These methods provide high-resolution imaging that is essential for understanding the material's physical properties and behavior in various applications. Electron microscopy and atomic force microscopy are particularly powerful tools for this purpose.

Electron Microscopy (SEM, TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are fundamental techniques for characterizing the morphology of materials at the micro and nano-scale. While specific SEM and TEM studies detailing the morphology of this compound are not widely available in the reviewed scientific literature, the principles of these techniques allow for a description of the expected insights.

Scanning Electron Microscopy (SEM) would be employed to visualize the three-dimensional surface morphology of this compound particles. The technique directs a focused beam of electrons across the sample's surface, and the resulting signals provide information about topography and composition. For long-chain carboxylate salts, such as stearates, SEM can reveal a range of morphologies from crystalline flakes to fibrous networks or amorphous aggregates. The specific morphology is often influenced by the cation and the crystallization conditions. In the case of this compound, SEM would be instrumental in determining the particle size distribution, shape, and degree of agglomeration.

Transmission Electron Microscopy (TEM) offers higher resolution than SEM and is used to observe the internal structure of materials. A beam of electrons is transmitted through an ultra-thin specimen, interacting with the material to form an image. TEM could be used to investigate the crystal lattice of this compound, identify dislocations and other defects, and characterize the nanoscale features of any ordered structures. For amine soaps, which can form complex lamellar or micellar structures in different environments, TEM would be crucial in revealing the arrangement of the stearate and isopropylamine moieties at a molecular level.

A comparative table of what SEM and TEM could reveal about this compound is presented below.

| Feature | Scanning Electron Microscopy (SEM) | Transmission Electron Microscopy (TEM) |

| Primary Information | Surface topography and morphology | Internal structure and crystallography |

| Resolution | Typically nanometer to micrometer scale | Can achieve atomic resolution |

| Sample Form | Bulk powder, films, or coatings | Ultra-thin sections (typically <100 nm) |

| Expected Insights for this compound | Particle size and shape, surface texture, degree of aggregation. | Crystal lattice structure, presence of amorphous regions, lamellar spacing. |

Atomic Force Microscopy (AFM) of this compound Films

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide topographical information at the nanoscale. spectraresearch.com It is particularly well-suited for characterizing thin films and coatings. oxinst.com While specific AFM studies on this compound films are not readily found in the surveyed literature, the application of AFM would yield valuable data on the film's surface characteristics.

In an AFM measurement, a sharp tip mounted on a cantilever is scanned across the sample surface. The deflection of the cantilever due to forces between the tip and the sample is measured and used to create a three-dimensional topographical map. For a thin film of this compound, AFM analysis would provide quantitative data on several key parameters:

Surface Roughness: AFM can precisely measure the average roughness and root mean square roughness of the film, which are critical parameters for applications where a smooth surface is required.

Grain Size and Distribution: If the film is polycrystalline, AFM can be used to determine the size, shape, and arrangement of the crystalline grains on the surface.

Phase Imaging: In addition to topography, AFM can operate in different modes to map variations in material properties such as adhesion, friction, and viscoelasticity across the surface. This could reveal the distribution of stearate and isopropylamine components within the film.

The following interactive table summarizes the potential data that could be obtained from an AFM analysis of an this compound film.

| Parameter | Description | Potential Significance for this compound Films |

| Average Roughness (Ra) | The arithmetic average of the absolute values of the surface height deviations measured from the mean plane. | Influences the film's optical properties, wettability, and frictional characteristics. |

| Root Mean Square (RMS) Roughness (Rq) | The square root of the mean of the squares of the surface height deviations measured from the mean plane. | Provides information about the distribution of surface features. |

| Peak-to-Valley Height (Rz) | The vertical distance between the highest and lowest points on the surface. | Indicates the overall surface uniformity and the presence of significant defects. |

| Grain Size | The average size of the crystalline domains in a polycrystalline film. | Affects the mechanical and electronic properties of the film. |

Computational Chemistry and Theoretical Modeling of Isopropylamine Stearate Systems

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, determined by the arrangement of its electrons and nuclei. researchgate.netuchicago.edu These ab initio or density functional theory (DFT) methods solve approximations of the Schrödinger equation to provide detailed information about electronic structure, molecular geometry, and chemical reactivity. researchgate.netuchicago.edu

For isopropylamine (B41738) stearate (B1226849), QM calculations can be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional structure of the isopropylammonium cation and the stearate anion, as well as the geometry of the resulting ion pair. This includes bond lengths, bond angles, and dihedral angles.

Analyze Charge Distribution: Calculate the partial atomic charges on each atom, revealing the electrostatic potential surface. This is crucial for understanding how the ionic head groups (the ammonium (B1175870) and carboxylate groups) will interact with each other and with solvent molecules.

Determine Frontier Molecular Orbitals: Identify the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and stability. mdpi.com In the context of the ion pair, this analysis helps to understand charge transfer interactions between the cation and anion.

Predict Spectroscopic Properties: Simulate vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectroscopy data to validate the computed structure. nih.gov

Table 1: Representative Output from Quantum Mechanical Calculations for Isopropylamine and Stearate Ions

| Parameter | Isopropylammonium Cation | Stearate Anion | Significance |

|---|---|---|---|

| Optimized Energy (Hartree) | -174.5 | -689.2 | Represents the total electronic energy at the optimized geometry. |

| HOMO Energy (eV) | -9.8 | -6.2 | Indicates the energy of the highest energy electrons; related to electron-donating ability. |

| LUMO Energy (eV) | 2.1 | 3.5 | Indicates the energy of the lowest available orbital for accepting electrons; related to electron-accepting ability. |

| HOMO-LUMO Gap (eV) | 11.9 | 9.7 | A larger gap generally implies higher chemical stability. mdpi.com |

| Dipole Moment (Debye) | 0.3 | 2.5 | Quantifies the polarity of the molecule, influencing intermolecular interactions. |

Note: The values presented in this table are illustrative and representative of typical outputs from QM calculations for such ions; they are not derived from a specific simulation of isopropylamine stearate.

Molecular Dynamics (MD) Simulations of this compound Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. dovepress.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal dynamic processes and equilibrium properties. nih.gov For a surfactant system like this compound, MD is invaluable for understanding how individual molecules interact and organize into larger structures. rsc.org

All-atom (AA) MD simulations, where every atom is explicitly represented, can provide a highly detailed view of the system. researchgate.net These simulations rely on a "force field," which is a set of parameters that defines the potential energy of the system as a function of the atomic coordinates. Force fields like GAFF (General Amber Force Field) are commonly used for organic molecules. rsc.orgtsijournals.com

Key insights from MD simulations of this compound systems include:

Solvation and Hydration: Visualizing the arrangement of water molecules around the ionic headgroup and the hydrophobic tail. The radial distribution function (RDF) can be calculated to quantify the probability of finding solvent molecules at a certain distance from different parts of the surfactant. dovepress.com

Ion Pairing: Investigating the stability and dynamics of the interaction between the isopropylammonium cation and the stearate anion in solution.

Conformational Dynamics: Observing the flexibility of the long stearate tail and the rotational freedom of the isopropylammonium headgroup.

Interfacial Adsorption Dynamics

The primary function of many surfactants is to adsorb at interfaces (e.g., air-water or oil-water), thereby reducing the interfacial tension. MD simulations are an excellent tool to study this process dynamically. rsc.org A typical simulation would involve placing a number of this compound molecules in a simulation box containing two immiscible phases, such as water and a nonpolar solvent like hexane, or simply water and a vacuum to represent the air-water interface.

The simulation can track the process of the surfactant molecules migrating to the interface and orienting themselves with the hydrophilic headgroups in the water phase and the hydrophobic stearate tails in the nonpolar phase (or pointing away from the water). tsijournals.com

Table 2: Key Observables from MD Simulations of Interfacial Adsorption

| Observable | Description | Insight Gained |

|---|---|---|

| Density Profile | The density of different components (water, nonpolar solvent, surfactant head/tail) as a function of position along the axis perpendicular to the interface. | Shows the precise location and orientation of surfactant molecules at the interface. rsc.org |

| Interfacial Tension (IFT) | Calculated from the pressure tensor components of the simulation box. | Quantifies the reduction in IFT as a function of surfactant concentration at the interface. rsc.org |

| Surface Excess Concentration | The concentration of surfactant at the interface compared to the bulk solution. | Measures the efficiency of surfactant adsorption. rsc.org |

| Mean Square Displacement (MSD) | Tracks the average distance molecules travel over time. | Determines the diffusion coefficient of the surfactant at the interface versus in the bulk. |

Self-Assembly Mechanisms in Solution

Above a certain concentration known as the critical micelle concentration (CMC), surfactant molecules spontaneously aggregate in solution to form structures like micelles or bilayers. nih.gov MD simulations can provide a detailed picture of this self-assembly process. frontiersin.org By starting with surfactant molecules randomly dispersed in a solvent, one can observe their aggregation into initial small clusters, followed by the growth and reorganization of these clusters into stable, equilibrium structures. rsc.orgnih.gov

For this compound, simulations would likely show the formation of spherical or ellipsoidal micelles, where the hydrophobic stearate tails form a core to minimize contact with water, and the isopropylammonium and carboxylate headgroups form a charged outer shell that interacts with the surrounding water molecules. nih.gov The dynamics of these aggregates, including their size, shape, and the exchange of individual surfactant molecules with the bulk solution, can be analyzed. frontiersin.org

Quantitative Structure-Property Relationship (QSPR) Modeling for this compound Properties

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural features of molecules with their physicochemical properties. nih.govmdpi.com Instead of relying on intensive simulations, QSPR models are statistical models built from a dataset of molecules with known properties. nih.gov

A QSPR model for this compound and related surfactants could be developed to predict properties such as:

Critical Micelle Concentration (CMC)

Solubility in water and organic solvents

Boiling point or melting point

Interfacial tension reduction efficiency

The process involves calculating a set of numerical values, known as molecular descriptors, that encode information about the molecule's structure. These can include constitutional descriptors (e.g., molecular weight, atom counts), topological descriptors (describing atomic connectivity), and quantum-chemical descriptors (e.g., HOMO/LUMO energies). nih.gov Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical model is then constructed that links these descriptors to the property of interest. researchgate.netarxiv.org

Table 3: Example of Descriptors Used in a Hypothetical QSPR Model

| Descriptor Class | Example Descriptor | Information Encoded |

|---|---|---|

| Constitutional | Molecular Weight | Size of the molecule. |

| Topological | Wiener Index | Molecular branching and compactness. |

| Geometric | van der Waals Surface Area | Molecular surface area, relevant for intermolecular interactions. |

| Quantum-Chemical | Dipole Moment | Polarity of the molecule. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Hydrophobicity/hydrophilicity balance. |

Once validated, such a model could be used to rapidly screen virtual libraries of similar surfactant structures to identify candidates with desired properties without the need for synthesis or extensive simulation. mdpi.com

Multi-Scale Simulation Approaches for this compound Systems

Many phenomena involving surfactants span multiple length and time scales, from the electronic interactions within a single molecule to the bulk rheological properties of a solution. nih.gov Multi-scale simulation methods bridge these different scales by systematically linking models of varying resolution. uchicago.educecam.org

A multi-scale approach for this compound systems could involve:

Quantum Mechanics (QM): At the finest scale, QM calculations are used to derive accurate parameters for the force fields used in classical simulations. This includes partial atomic charges and bond/angle force constants. uchicago.edu

Atomistic Molecular Dynamics (MD): All-atom MD simulations, using the QM-derived force field, are used to study local, detailed processes like ion pairing, hydration, and the initial stages of self-assembly. fau.eu

Coarse-Grained (CG) Molecular Dynamics: To simulate larger systems (millions of atoms) for longer times (microseconds to milliseconds), coarse-graining is employed. scut.edu.cn In a CG model, groups of atoms (e.g., a few CH2 groups of the stearate tail, the entire isopropylammonium headgroup) are represented as single "beads." This reduces the computational cost, allowing for the simulation of large-scale phenomena like micelle formation and interaction, or the formation of extended bilayer structures. scut.edu.cn

Continuum Modeling: At the largest scale, information from the particle-based simulations (like viscosity or diffusion coefficients) can be used as input for continuum models, such as computational fluid dynamics, to simulate the macroscopic flow behavior of the surfactant solution. fau.euscut.edu.cn

This hierarchical approach ensures that the models at each level are physically grounded by the more detailed simulations at the level below, providing a comprehensive and computationally tractable way to understand the behavior of complex soft matter systems like this compound solutions. nih.govcecam.org

Based on a thorough review of the available scientific literature, it is not possible to generate the requested article on this compound with the specified level of detail and scientific accuracy.

The search for dedicated research findings, including specific data on adsorption kinetics, surface excess, packing density, interfacial tension, dilational rheology, and micellization for the compound "this compound," did not yield any relevant results. The existing literature focuses on related compounds, such as other amine soaps (e.g., triethanolamine (B1662121) stearate) or the individual components (stearic acid and isopropylamine), but does not provide the specific data required to populate the detailed outline provided in your request.

Fulfilling the instructions to create a scientifically accurate article with detailed research findings and data tables is therefore not feasible without the foundational scientific studies on this specific compound. Any attempt to generate the content as requested would result in speculation or the inaccurate extrapolation of data from other substances, which would not meet the required standards of scientific accuracy.

Interfacial Science and Surfactant Mechanisms of Isopropylamine Stearate

Micellization and Self-Assembly of Isopropylamine (B41738) Stearate (B1226849) in Aqueous and Non-Aqueous Media

Critical Micelle Concentration (CMC) Determination

The Critical Micelle Concentration (CMC) is the specific concentration at which individual surfactant molecules (unimers) in a solution begin to self-assemble into organized aggregates known as micelles. This is a crucial parameter for characterizing any surfactant.

There is no specific experimental data available in the scientific literature for the Critical Micelle Concentration (CMC) of Isopropylamine Stearate. CMC values are typically determined experimentally through various methods that detect the sharp change in a physical property of the solution at the onset of micellization.

Common Methods for CMC Determination:

Tensiometry: Measures the surface tension of the solution as a function of surfactant concentration. Surface tension decreases until the CMC is reached, after which it plateaus.

Fluorescence Spectroscopy: Utilizes a fluorescent probe that partitions into the hydrophobic core of the micelles. A significant change in the fluorescence spectrum or intensity is observed when micelles are formed.

For context, related stearate salts have reported CMC values. For example, the CMC for sodium stearate is approximately 0.95 mM at 25°C nepjol.info. However, the substitution of the small, inorganic sodium ion with the bulkier, organic isopropylamine group would be expected to significantly alter the CMC due to steric hindrance and differences in headgroup hydration and repulsion, making direct comparisons unreliable.

Interactive Data Table 1: Critical Micelle Concentration (CMC) of this compound

No experimentally determined data is available to populate this table. The table structure is provided for illustrative purposes.

| Determination Method | Temperature (K) | CMC (M) | Source |

|---|---|---|---|

| Data Not Available | N/A | N/A | N/A |

| Data Not Available | N/A | N/A | N/A |

Micellar Structure and Morphology

The structure and shape (morphology) of micelles are governed by the molecular geometry of the surfactant molecules and the surrounding solution conditions. Key factors include the packing parameter, which relates the volume of the hydrophobic tail, the cross-sectional area of the headgroup at the micelle surface, and the length of the tail.

No dedicated studies characterizing the micellar structure and morphology of this compound have been found in the literature. For simple, single-tail surfactants like stearates, spherical micelles are typically the first structures to form above the CMC. However, the relatively large size of the isopropylamine headgroup compared to a simple ion like sodium could influence the packing and potentially favor other morphologies, such as ellipsoidal (prolate or oblate) micelles, even at lower concentrations mdpi.com. The shape can also transition to more complex structures like cylindrical micelles or lamellar phases at higher concentrations or in the presence of additives.

Techniques used to study micellar morphology include:

Small-Angle X-ray Scattering (SAXS)

Small-Angle Neutron Scattering (SANS)

Cryo-Transmission Electron Microscopy (Cryo-TEM)

Without data from such techniques, any description of the specific size, aggregation number (number of molecules per micelle), and shape of this compound micelles remains speculative.

Interaction of this compound with Other Surfactants and Polymers at Interfaces

The performance of surfactants in complex formulations is often enhanced by mixing them with other surfactants or with polymers. These interactions can be synergistic, leading to improved efficiency (e.g., a lower total concentration needed to reduce surface tension), or antagonistic.

There is no specific research detailing the interactions of this compound with other surfactants or polymers. However, based on its chemical structure, its interaction behavior can be predicted in general terms.

Interaction with Other Surfactants:

With Anionic Surfactants (e.g., Sodium Lauryl Sulfate): At a pH where this compound is cationic (protonated), a strong electrostatic attraction would occur with anionic surfactants. This can lead to the formation of highly surface-active ion pairs or even precipitation. This strong interaction often results in significant synergism in reducing surface tension and forming mixed micelles at very low concentrations.

With Cationic Surfactants (e.g., Cetyltrimethylammonium Bromide): At low pH, electrostatic repulsion between the two positively charged headgroups would likely lead to non-ideal mixing or antagonism, generally requiring higher concentrations to form mixed micelles.

With Non-ionic Surfactants (e.g., Alcohol Ethoxylates): Interactions would be primarily driven by hydrophobic effects and steric factors. Mixing this compound with non-ionic surfactants often leads to a dilution of the headgroup charge, reducing electrostatic repulsion and promoting the formation of stable mixed micelles nih.gov.

With Amphoteric Surfactants (e.g., Cocamidopropyl Betaine): The interaction would be highly pH-dependent, as both surfactants have charge characteristics that vary with pH. At certain pH values, attractive interactions could lead to synergistic effects researchgate.net.

Interaction with Polymers:

With Non-ionic Polymers (e.g., Polyethylene (B3416737) Glycol): Interactions are typically weaker and driven by hydrophobic associations between the surfactant tail and segments of the polymer chain.

With Charged Polymers (Polyelectrolytes): A strong interaction is expected between this compound (in its cationic form) and anionic polymers (e.g., polyacrylates). This electrostatic attraction can lead to the formation of surfactant-polymer complexes at a concentration well below the surfactant's own CMC, a point known as the Critical Aggregation Concentration (CAC).

These predicted behaviors require experimental verification through techniques such as tensiometry, calorimetry, and spectroscopy for the specific systems .

Interactive Data Table 2: Interaction Parameters for this compound with Other Molecules

No experimentally determined data is available to populate this table. The table structure is provided for illustrative purposes.

| Interacting Molecule | Type | Interaction Parameter (β) | Method | Source |

|---|---|---|---|---|

| Data Not Available | Anionic Surfactant | N/A | N/A | N/A |

| Data Not Available | Cationic Surfactant | N/A | N/A | N/A |

| Data Not Available | Non-ionic Surfactant | N/A | N/A | N/A |

Emulsion and Dispersion Science with Isopropylamine Stearate

Emulsification Mechanisms and Formation of Isopropylamine (B41738) Stearate (B1226849) Stabilized Systems

Isopropylamine stearate is typically formed in situ during the emulsification process. This involves the neutralization reaction between stearic acid, which is dissolved in the oil phase, and isopropylamine, which is added to the aqueous phase. The action of a base on an acid like stearic acid leads to the formation of the stabilizing emulsifier system directly at the oil-water interface during agitation. google.com

The emulsification mechanism relies on the amphiphilic nature of the newly formed this compound molecule. youtube.com The long, nonpolar hydrocarbon tail (from stearic acid) is lipophilic (oil-loving) and orients itself into the oil phase. chemistry-teaching-resources.comthoughtco.com The polar, ionic head (the isopropylammonium group) is hydrophilic (water-loving) and remains in the aqueous phase. chemistry-teaching-resources.comthoughtco.com

This arrangement at the oil-water interface lowers the interfacial tension, reducing the energy required to break down the dispersed phase into smaller droplets. chemistry-teaching-resources.com As the concentration of this compound increases, the molecules aggregate to form spherical structures called micelles once the critical micelle concentration (CMC) is reached. thoughtco.com In an oil-in-water emulsion, the hydrophobic tails of the surfactant molecules surround the oil droplets, while the hydrophilic heads face the continuous water phase. chemistry-teaching-resources.comthoughtco.comyoutube.com This creates a protective barrier around each oil droplet, preventing them from coalescing and thereby stabilizing the emulsion. thoughtco.comyoutube.com

Stability and Destabilization Kinetics of this compound Emulsions and Dispersions

The stability of an emulsion refers to its ability to resist changes in its physicochemical properties over time. Emulsions stabilized by this compound are subject to several destabilization mechanisms that dictate their shelf-life and performance.

Emulsion instability manifests through several observable phenomena:

Creaming: This process involves the upward movement of dispersed droplets due to a density difference between the oil and water phases, leading to a concentrated layer of the dispersed phase at the top of the emulsion. It is a reversible process.

Flocculation: This occurs when droplets aggregate into clusters without losing their individual identities. This is often a precursor to more severe instability mechanisms.

Coalescence: This is an irreversible process where flocculated droplets merge to form larger droplets. Effective emulsifiers like this compound create a resilient interfacial film that resists the rupture necessary for coalescence to occur.

The ultimate breakdown of the emulsion happens when coalescence is widespread, leading to the complete separation of the oil and water phases.

The surface of droplets in an emulsion stabilized by an ionic surfactant like this compound carries an electrical charge. The magnitude of this charge is quantified by the zeta potential. The protonated amine group of this compound imparts a positive charge on the surface of the oil droplets in an oil-in-water emulsion.

This surface charge creates electrostatic repulsion between adjacent droplets. If the zeta potential is sufficiently high (typically greater than ±30 mV), the repulsive forces are strong enough to overcome the attractive van der Waals forces, preventing the droplets from getting close enough to flocculate or coalesce. This mechanism, known as electrostatic stabilization, is a primary factor in the long-term stability of ionic surfactant-stabilized emulsions.

Rheological Properties of this compound Emulsions and Dispersions

The rheology, or flow behavior, of an emulsion is a critical property for its application and stability. nih.govresearchgate.net Emulsions are complex fluids whose viscosity and viscoelastic properties are influenced by several factors, including the volume fraction of the dispersed phase, droplet size and distribution, and inter-droplet interactions. researchgate.net

Emulsions stabilized by this compound are expected to exhibit non-Newtonian behavior. nih.govresearchgate.net Specifically, they often show shear-thinning properties, where the viscosity decreases as the applied shear rate increases. nih.gov At high concentrations, where droplets are closely packed, the system may also exhibit a yield stress, behaving like a solid at rest and flowing only when a sufficient force is applied. nih.govresearchgate.net The rheological properties are intrinsically linked to stability; for instance, a higher viscosity in the continuous phase can slow down creaming and droplet collision rates, thereby enhancing kinetic stability.

Phase Behavior Studies of this compound in Multi-Component Systems

The phase behavior of fatty acids partially neutralized with amines can be complex. Research on analogous systems, such as stearic acid and triethanolamine (B1662121) (TEA), has shown the formation of a distinct acid-soap complex with a fixed stoichiometric ratio (e.g., 2:1 for stearic acid to TEA stearate). semanticscholar.orgnih.govacs.org This complex exhibits its own unique crystalline structure and melting behavior. nih.govacs.org

Based on these findings, it is plausible that this compound also forms acid-soap complexes with stearic acid. A binary phase diagram for the this compound and stearic acid system would map the different crystalline and liquid phases that exist at various compositions and temperatures. semanticscholar.orgnih.govacs.org Understanding this phase behavior is crucial, as the formation of different crystalline structures within an emulsion can significantly impact its texture, stability, and appearance. For instance, the thermotropic behavior, including disordering and melting transitions of the alkyl chains, can be characterized to predict how the emulsion will behave under different temperature conditions. researchgate.net

Disclaimer: Detailed research findings and specific quantitative data for this compound were not available in the search results. The information provided is based on the general principles of emulsion science and analogies to closely related amine stearate compounds.

Materials Science Applications of Isopropylamine Stearate

Isopropylamine (B41738) Stearate (B1226849) as a Polymer Additive and Processing Aid

The addition of stearate-based compounds can significantly influence the rheological, or flow, properties of polymer melts. mdpi.com By acting as an internal lubricant, isopropylamine stearate can lower the viscosity of the polymer, allowing the polymer chains to slide past each other more easily. mdpi.com This is particularly beneficial in polymer processing, as lower viscosity can make it easier to extrude or mold the polymer into the desired shape. mdpi.com

The rheological properties of polymer blends are critical for understanding their processability. mdpi.com Dynamic oscillatory rheology measurements are often used to characterize the viscoelasticity and structural changes in polymer composites. mdpi.com The results of melt rheology testing, including the evolution of storage modulus (G'), loss modulus (G''), and complex viscosity (η*), provide a fundamental understanding of how these materials will behave during processing. mdpi.com The addition of stearates can affect these parameters, often leading to a more pseudoplastic (shear-thinning) behavior, where the viscosity decreases at higher shear rates. mdpi.com

While the primary impact of stearates is on rheology, this can indirectly affect the mechanical properties of the final polymer product. By improving the dispersion of fillers and pigments within the polymer matrix, stearates can lead to more homogenous materials with enhanced mechanical strength and improved color strength. baerlocher.com Better processing conditions, facilitated by the lubricating action of stearates, can also reduce the thermal and mechanical degradation of the polymer during processing, thereby preserving its inherent mechanical properties.

| Property | Effect of Stearate Addition | Underlying Mechanism |

|---|---|---|

| Viscosity | Generally decreases | Acts as an internal lubricant, reducing intermolecular forces between polymer chains. |

| Shear Thinning | Behavior is often enhanced | Facilitates easier flow of polymer chains past one another under shear. |

| Melt Fracture | Can be eliminated or reduced | Reduces friction at the die wall, preventing instabilities in the polymer melt flow. arkema.com |

| Filler Dispersion | Improves | Enhances wetting of filler surfaces, leading to more uniform distribution. baerlocher.com |

| Mechanical Strength | Can be indirectly improved | Better filler dispersion and reduced polymer degradation during processing contribute to improved mechanical properties. baerlocher.com |

During polymer compounding and extrusion, stearates play a vital role as both internal and external lubricants. baerlocher.com As an external lubricant, this compound would migrate to the interface between the polymer melt and the metal surfaces of the extruder, creating a lubricating layer. baerlocher.com This layer reduces the adhesion of the polymer to the equipment, which in turn lowers the extrusion pressure and energy consumption. arkema.com A significant benefit of this is the reduction or elimination of "die build-up," where degraded polymer accumulates at the exit of the extruder. arkema.com

Stearates also function as acid scavengers, particularly in polyolefins like polyethylene (B3416737) and polypropylene (B1209903). baerlocher.combaerlocher.com They neutralize acidic catalyst residues that can remain from the polymerization process. baerlocher.com These acidic residues can otherwise catalyze the degradation of the polymer at the high temperatures used in extrusion. baerlocher.com By neutralizing these acids, stearates help to protect the polymer and maintain its molecular weight and properties. baerlocher.com For instance, zinc stearate reacts with hydrochloric acid to form stable zinc chloride, leaving behind stearic acid in the polymer system. baerlocher.com Similarly, sodium stearate and potassium stearate can be used to prevent unwanted nucleation in polypropylene extrudates. google.com

The benefits of using stearates as processing aids in extrusion include:

Elimination of melt fracture arkema.com

Reduction of extruder die build-up arkema.com

Improved film transparency and surface finish arkema.com

Reduction of extruder pressure arkema.com

Lower energy consumption arkema.com

Increased output arkema.com

Surface Modification and Lubrication by this compound

The amphiphilic nature of this compound makes it an effective agent for surface modification and lubrication. The polar head group can adsorb onto a surface, while the long, non-polar hydrocarbon tail orients away from it, creating a low-energy, hydrophobic surface. researchgate.net This ability to form organized layers on surfaces is the basis for its lubricating properties. researchgate.net

When used as a lubricant additive, stearic acid and its salts can form an adsorption film on contacting surfaces. mdpi.com This film can reduce the coefficient of friction by providing a shear plane with low resistance. mdpi.com In elastohydrodynamic lubrication, for example, the addition of stearic acid to a base oil has been shown to significantly lower the coefficient of friction. mdpi.com The formation of these surface films can also impart water-repellent properties to the treated surface. greenchemicals.eu

In the context of composites, the surface modification of fillers with stearic acid or its salts can improve their compatibility with a polymer matrix. researchgate.net This leads to better dispersion of the filler, reduces aggregation, and promotes more uniform stress distribution, ultimately enhancing the structural integrity of the material. researchgate.net

This compound in Advanced Material Formulations

The unique properties of stearates also lend themselves to applications in the formulation of advanced materials, including nanomaterials and perovskites.

In the field of nanotechnology, controlling the size, shape, and stability of nanoparticles is crucial. Unmodified nanoparticles have high surface energy and a tendency to aggregate to reduce this energy. researchgate.net Surface modification is a key strategy to prevent this agglomeration and ensure the stability of nanoparticle dispersions. researchgate.net

Stearic acid and its derivatives can act as capping agents or stabilizers in the synthesis of nanoparticles. researchgate.net The stearate molecules can adsorb onto the surface of the newly formed nanoparticles, with their hydrocarbon tails extending into the surrounding medium. This creates a protective layer that provides steric hindrance, preventing the particles from coming into close contact and aggregating. nih.gov This steric stabilization is a robust mechanism for achieving long-term colloidal stability. nih.gov The use of such stabilizers is essential for harnessing the unique properties of nanomaterials in various applications. nih.gov

Perovskite solar cells are a promising photovoltaic technology, but their long-term stability remains a significant challenge. rsc.org The crystalline structure of the perovskite material is a key factor in its durability. rsc.org Additives and surface modifiers can play a crucial role in stabilizing the desired photoactive phase of the perovskite material and preventing degradation. nih.gov

While direct evidence for this compound in perovskite stabilization is limited, research has shown that isopropylammonium can be used to stabilize the perovskite structure. Specifically, isopropylammonium chloride has been used to stabilize the α-phase of formamidinium lead triiodide, a common perovskite material, leading to solar cells with enhanced operational stability. researchgate.net The incorporation of larger organic cations, such as isopropylammonium, can influence the crystal structure and improve the material's resistance to moisture and thermal stress. Given that isopropylamine is a component of this compound, it is plausible that this compound could also contribute to the stabilization of perovskite structures, potentially through surface passivation or incorporation into the crystal lattice.

Analytical Methodologies for Isopropylamine Stearate

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of Isopropylamine (B41738) stearate (B1226849), allowing for the separation of the isopropylamine cation and the stearate anion from each other and from other components in a mixture.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are powerful techniques for the analysis of Isopropylamine stearate. Given that isopropylamine lacks a strong chromophore, direct UV detection is challenging. Therefore, pre-column or post-column derivatization is often employed to enhance detectability. scielo.brchromatographyonline.comnih.gov Common derivatizing agents for primary amines like isopropylamine include dansyl chloride and 1-naphthylisothiocyanate (NITC), which form derivatives that can be detected by UV or fluorescence detectors. scielo.brnih.govosha.gov

For the separation of the derivatized isopropylamine and the stearate anion, reversed-phase HPLC is a common approach. A C18 or C8 column can be used with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water. chromatographyonline.comresearchgate.net Gradient elution may be necessary to achieve optimal separation, especially in complex matrices. scielo.brresearchgate.net UPLC, with its smaller particle size columns, offers faster analysis times and higher resolution compared to traditional HPLC. nih.gov

The analysis of the stearate component, a very-long-chain fatty acid, can also be accomplished by UPLC coupled with mass spectrometry (UPLC-MS/MS), which provides high sensitivity and specificity. nih.govnih.gov Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can also be a valuable tool for separating both the cationic isopropylamine and the anionic stearate in a single run. sielc.com

Table 1: Example HPLC Conditions for Amine Analysis (Adaptable for Isopropylamine)

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) researchgate.net |

| Mobile Phase | Acetonitrile and Water with a buffer (e.g., TFA) researchgate.netsielc.com |

| Detection | UV/Vis or Fluorescence (after derivatization) scielo.brchromatographyonline.com |

| Flow Rate | 1.0 mL/min sielc.com |

| Injection Volume | 10-20 µL osha.govresearchgate.net |

Gas Chromatography (GC)

Gas Chromatography (GC) is a suitable technique for the quantification of the volatile isopropylamine component of the salt. nih.govresearchgate.net Due to the low volatility of stearic acid, analysis of the intact salt or the stearate anion by GC requires a derivatization step to convert the fatty acid into a more volatile ester, such as a methyl ester.

For the analysis of isopropylamine, a headspace GC technique coupled with a flame ionization detector (FID) is often employed. nih.gov This method is particularly useful for determining residual isopropylamine in a sample. The use of a capillary column specifically designed for amine analysis can improve peak shape and resolution. researchgate.net Ionic liquid-based capillary GC columns have also shown promise in the separation of fatty amines, a related class of compounds. uta.edu

Ion Chromatography (IC) for Amine Content

Ion Chromatography (IC) is a highly effective and specific method for determining the isopropylamine content in salt forms like this compound. researchgate.netjbpr.in This technique separates ions based on their interaction with a resin and is particularly well-suited for the analysis of ionic species. Cation-exchange chromatography is used to separate the isopropylammonium cation, which can then be detected by suppressed conductivity. researchgate.net

A key advantage of IC is that it often does not require derivatization, simplifying sample preparation. researchgate.net The method has been successfully developed and validated for the determination of isopropylamine content in other pharmaceutical salts, demonstrating its applicability. researchgate.netjbpr.in Modern IC systems can be automated, allowing for high-throughput analysis. metrohmusa.com

Spectrophotometric and Electrochemical Methods

Beyond chromatography, spectrophotometric and electrochemical methods offer alternative approaches for the analysis of this compound.

A simple and sensitive spectrophotometric method can be used for the determination of isopropylamine at trace levels. ijpsr.com This method typically involves the reaction of isopropylamine with a coloring reagent (such as a mixture of acetylacetone, formaldehyde, and pyridine) to form a colored complex. ijpsr.com The absorbance of this complex is then measured at a specific wavelength (e.g., 420 nm), and the concentration of isopropylamine is determined from a calibration curve. ijpsr.com

Electrochemical methods can also be developed for the analysis of this compound. The isopropylamine moiety can be electrochemically oxidized, and the resulting current can be measured. nih.gov Similarly, the stearate component can be analyzed using modified electrodes, such as stearate-graphite paste electrodes. nih.gov These methods can offer high sensitivity and are often cost-effective.

Method Development and Validation Protocols for this compound Analysis

The development and validation of analytical methods for this compound are critical to ensure the reliability and accuracy of the results. Validation is performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). researchgate.netresearchgate.net

The validation process demonstrates that an analytical procedure is suitable for its intended purpose. scielo.br For this compound, this would involve developing a method that can accurately and precisely quantify both the isopropylamine and stearate components, as well as any potential impurities.

Sensitivity, Specificity, Linearity, Accuracy, and Precision Assessments

Key validation parameters for analytical methods for this compound include:

Sensitivity: This is determined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). The LOD is the lowest concentration of the analyte that can be detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. d-nb.infonih.gov For an ion chromatography method for isopropylamine, the LOD and LOQ have been reported to be as low as 29 ppm and 87 ppm, respectively. researchgate.netjbpr.in

Specificity: This is the ability of the method to unequivocally assess the analyte in the presence of other components that may be present, such as impurities, degradation products, or matrix components. researchgate.net Specificity is typically demonstrated by showing that there is no interference from these other components at the retention time of the analyte.

Linearity: This is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. thermofisher.com Linearity is typically evaluated by analyzing a series of standards at different concentrations and is often expressed by the correlation coefficient (r²) of the calibration curve, which should ideally be close to 1.0. scielo.brresearchgate.net For example, a linearity study for isopropylamine by ion chromatography showed a regression coefficient of 0.9997. researchgate.netjbpr.in

Accuracy: This refers to the closeness of the test results to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of the analyte recovered is measured. d-nb.infonih.govpharmtech.com For isopropylamine in a salt form, recovery values in the range of 83.2% to 100.7% have been reported, demonstrating good accuracy. researchgate.netjbpr.in

Precision: This expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. anl.gov Precision is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). d-nb.infonih.govpharmtech.com For an ion chromatography method for isopropylamine, a system precision with an RSD of 1.38% has been achieved. researchgate.netjbpr.in

Table 2: Summary of Method Validation Parameters and Typical Acceptance Criteria

| Parameter | Description | Typical Acceptance Criteria |

| Sensitivity | LOD: Signal-to-Noise Ratio of 3:1LOQ: Signal-to-Noise Ratio of 10:1 pharmtech.com | Established and reported |

| Specificity | No interference from blank, placebo, and known impurities at the analyte's retention time | Peak purity should pass |

| Linearity | Correlation coefficient (r²) of the calibration curve | r² ≥ 0.99 scielo.br |

| Accuracy | Percent recovery of spiked analyte | 98.0% - 102.0% pharmtech.com |

| Precision | Relative Standard Deviation (RSD) for replicate measurements | RSD ≤ 2% pharmtech.com |

Impurity Profiling and Degradation Product Analysis

The comprehensive analysis of impurities and degradation products is critical for ensuring the quality, consistency, and stability of this compound. Impurity profiling involves the identification, quantification, and characterization of unwanted chemical entities that may be introduced during synthesis or storage. These substances can originate from various sources, including starting materials, intermediates, by-products of side reactions, and the degradation of the final compound. ijprajournal.com

The manufacturing process for this compound, an acid-base salt, is relatively straightforward, which helps to define the likely impurity profile. The primary impurities are typically residual starting materials. Degradation is often linked to the environmental conditions during storage, such as the presence of moisture or exposure to high temperatures.

A variety of analytical techniques are employed to detect and quantify these impurities and degradation products. Chromatographic methods are particularly prominent for separation and quantification, while spectroscopic methods are used for structural elucidation. semanticscholar.orgresearchgate.net

Potential Impurities in this compound

The primary impurities associated with this compound are typically unreacted raw materials used in its synthesis. The quality of these starting materials directly impacts the purity of the final product.

Isopropylamine : As a volatile and key starting material, residual Isopropylamine is a common process-related impurity. ijpsr.comwikipedia.org Its presence must be controlled to ensure the final product's integrity. Various analytical methods have been developed for its trace analysis, including ion chromatography and spectrophotometry. ijpsr.comresearchgate.net

Stearic Acid : The second component of the salt, unreacted Stearic Acid, may also be present in the final product. Its concentration is typically monitored using chromatographic techniques.

Solvents : Residual solvents used during the manufacturing or purification processes can be retained in the final product. These are classified based on their toxicity risk and are monitored, often by Gas Chromatography (GC).

The following table details the potential process-related impurities in this compound, their likely sources, and the analytical methodologies used for their detection and quantification.

| Impurity Name | Potential Source | Common Analytical Methodologies |

| Isopropylamine | Unreacted starting material | Ion Chromatography (IC) researchgate.net, Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC) osha.gov, Spectrophotometry ijpsr.com |

| Stearic Acid | Unreacted starting material | Gas Chromatography (GC) with derivatization, High-Performance Liquid Chromatography (HPLC) |

| Process Solvents | Manufacturing/Purification | Gas Chromatography with Headspace (HS-GC) |

Degradation Product Analysis

Degradation products are impurities that form during storage or upon aging of the product. For this compound, the primary degradation pathway is hydrolysis, where the salt dissociates back into its constituent acid and base. This process can be accelerated by exposure to moisture and heat. Stress testing, which involves subjecting the compound to harsh conditions (e.g., acid, base, oxidation, heat, light), is used to identify potential degradation products and evaluate the stability of the substance. nih.gov

The table below outlines the expected degradation products of this compound.

| Degradation Product | Degradation Pathway | Common Analytical Methodologies |

| Isopropylamine | Hydrolysis (reversion) | Ion Chromatography (IC), Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC) |

| Stearic Acid | Hydrolysis (reversion) | Gas Chromatography (GC) with derivatization, High-Performance Liquid Chromatography (HPLC) |

Advanced analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable for identifying unknown impurities and degradation products by providing both separation and structural information. tvtpi.com.vn

Future Research Directions and Emerging Trends for Isopropylamine Stearate

Synergistic Effects in Multi-Component Isopropylamine (B41738) Stearate (B1226849) Systems

The performance of Isopropylamine Stearate can be significantly enhanced when used in combination with other chemical agents. The study of these synergistic effects is a key area for future research, with the potential to develop highly effective, multi-functional formulations. In such systems, the interactions between this compound and other components can lead to performance characteristics that are superior to the sum of the individual components.

Multi-component systems, where two or more species interact through non-covalent forces, can form unique building blocks for new materials. Research into these systems could explore how this compound, an amine salt, interacts with other surfactants, polymers, or active ingredients. For instance, in formulations like lubricants or coatings, the combination of this compound with other additives could lead to improved friction reduction or film formation. The amphiphilic nature of amine salts, with a hydrophilic head and a hydrophobic tail, allows them to migrate to interfaces, a property that can be modulated by the presence of other surface-active agents.

Future studies may focus on identifying optimal ratios and combinations of this compound with other compounds to achieve specific performance targets. This could involve investigating its compatibility and interaction with a wide range of materials, from other fatty acid salts to complex polymeric structures. Understanding these interactions at a molecular level is crucial for designing next-generation formulations with tailored properties.

Sustainable Synthesis and Bio-Derived Feedstocks for this compound

The growing demand for environmentally friendly products is driving research into sustainable synthesis routes and the use of bio-derived feedstocks for chemical manufacturing. This compound, being a salt of Isopropylamine and Stearic Acid, is well-positioned to benefit from this trend, as both precursors can be sourced from renewable materials.

Bio-Derived Stearic Acid:

Stearic Acid, an 18-carbon chain saturated fatty acid, is naturally abundant in both animal and vegetable fats and oils. wikipedia.org The transition towards sustainable sourcing focuses on utilizing plant-based oils and fats from renewable crops. The production process typically involves the hydrolysis of triglycerides in these fats and oils, followed by hydrogenation and distillation to isolate the Stearic Acid. wikipedia.orggoogle.com

| Feedstock Source | Common Name | Key Characteristics |

| Vegetable | Palm Oil, Soybean Oil, Cottonseed Oil wikipedia.orgomanchem.com | Renewable, wide availability. Often requires hydrogenation to convert unsaturated fatty acids to Stearic Acid. wikipedia.org |

| Animal | Tallow | A traditional source, obtained as a byproduct of the meat industry. google.com |

The use of these bio-derived feedstocks significantly reduces the carbon footprint associated with the production of Stearic Acid compared to petrochemical-based methods.

Sustainable Synthesis of Isopropylamine:

Isopropylamine is commercially produced through methods such as the reaction of isopropanol (B130326) with ammonia (B1221849). jodrugs.com One common industrial method is the acetone (B3395972) hydrogenation ammoniation process, where acetone is reacted with hydrogen and ammonia in the presence of a catalyst. google.comgoogle.com Research is ongoing to improve the efficiency and sustainability of this process by optimizing catalysts and reaction conditions to increase selectivity towards Isopropylamine and reduce energy consumption. google.comgoogle.com

The synthesis of this compound itself is a straightforward acid-base neutralization reaction between Isopropylamine and Stearic Acid. This reaction is generally high-yielding and produces minimal byproducts, aligning well with the principles of green chemistry. Future research in this area will likely focus on optimizing the reaction conditions to minimize energy input and exploring the use of green solvents.

Advanced Characterization Techniques for In-Situ Studies of this compound

To fully understand and optimize the behavior of this compound, particularly within complex multi-component systems, advanced characterization techniques are essential. In-situ studies, which analyze the material in its operational environment, are particularly valuable for providing real-time insights into its functionality.

Future research will likely employ a suite of advanced analytical methods to probe the properties and interactions of this compound at the molecular level. These techniques can provide crucial information on its structural arrangement, interfacial behavior, and dynamic processes.

| Characterization Technique | Information Gained | Relevance to this compound Studies |

| Fourier Transform Infrared Spectroscopy (FTIR) | Identification of chemical structure and bonding. | Confirming the formation of the amine salt and studying its interactions with other components in a formulation. researchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed molecular structure and dynamics. | Elucidating the precise structure of this compound and its complexes in solution. researchgate.net |

| Mass Spectrometry (MS) | Molecular weight and structural information. | Verifying the purity of synthesized this compound and identifying any reaction byproducts. researchgate.net |

| X-ray Diffraction (XRD) | Crystalline structure and phase identification. | Analyzing the solid-state structure of this compound and its influence on formulation properties. |

| Scanning Electron Microscopy (SEM) | Surface morphology and microstructure. | Visualizing the dispersion and physical form of this compound in solid or semi-solid formulations. |

| Atomic Force Microscopy (AFM) | Surface topography at the nanoscale. | Studying the formation of thin films and adsorbed layers of this compound on various substrates. |

The application of these techniques will enable a deeper understanding of the kinetic and thermodynamic aspects of this compound's function, paving the way for more precise control over its performance in various applications.

Q & A

Q. What are the validated analytical methods for quantifying isopropylamine stearate in complex matrices, and how can researchers optimize these protocols?